1-Propyl-3-iodobicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Propyl-3-iodobicyclo[1.1.1]pentane” is a chemical compound with the CAS Number: 212386-81-7 . It has a molecular weight of 236.1 . The IUPAC name for this compound is 1-iodo-3-propylbicyclo[1.1.1]pentane .
Synthesis Analysis
The synthesis of different BCP triazole building blocks from one precursor, 1-azido-3-iodobicyclo[1.1.1]pentane, has been achieved by Cu (I)-catalyzed 1,3-dipolar cycloaddition (“click”) reactions and integrated cycloaddition-Sonogashira coupling reactions .
Molecular Structure Analysis
The 1-Propyl-3-iodobicyclo[1.1.1]pentane molecule contains a total of 23 bond(s). There are 10 non-H bond(s), 2 rotatable bond(s) and 3 four-membered ring(s) .
Chemical Reactions Analysis
The reactivity of 1-Azido-3-Iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions has been investigated . The methodologies employed for the synthesis of different BCP triazole building blocks from one precursor, 1-azido-3-iodobicyclo[1.1.1]pentane, by Cu (I)-catalyzed 1,3-dipolar cycloaddition (“click”) reactions and integrated cycloaddition-Sonogashira coupling reactions .
Physical And Chemical Properties Analysis
The compound is stored at a temperature of -70°C . The physical form of the compound is liquid .
Wissenschaftliche Forschungsanwendungen
- Molecular Rods and Rotors : Bicyclo[1.1.1]pentane (BCP) derivatives, including 1-iodo-3-propylbicyclo[1.1.1]pentane, serve as molecular rods and rotors. Their rigid, three-dimensional structure makes them valuable building blocks for designing functional materials .
- Bioisosteric Replacement : The BCP motif serves as a valuable bioisostere in drug discovery. It can replace internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes in drug molecules. Increasing the fraction of sp3-hybridized carbon atoms (Fsp3) enhances drug developability and clinical success .
- Solubility and Potency Enhancement : BCP-based bioisosteric replacements often lead to increased solubility, potency, and metabolic stability of drug candidates. Lower therapeutic doses can reduce side effects and interactions .
- Construction of BCP Framework : Researchers have developed various synthetic approaches for constructing the BCP core. Carbene insertion into the central bond of bicyclo[1.1.0]butanes and nucleophilic/radical addition across the central bond of [1.1.1]propellanes are practical methods. However, direct functionalization of the bridge positions (2, 4, 5) remains challenging .
- A recent study reported the synthesis of 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes via azidoheteroarylation of [1.1.1]propellane. The azido radical selectively adds to [1.1.1]propellane, forming the carbon-centered azido group .
- Bioisosteric replacements involving BCP fragments offer a strategy to circumvent Markush structure patent claims on drug candidates. By using BCP-based bioisosteres, researchers can design novel compounds while avoiding existing patent restrictions .
Materials Science and Molecular Design
Drug Discovery and Bioisosteres
Synthetic Chemistry
Azido-Heteroarylation
Patent Strategy and Intellectual Property
Safety and Hazards
The compound has been classified under GHS07. The hazard statements include H227, H302, H315, H319, H335 . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Zukünftige Richtungen
The bicyclo[1.1.1]pentane (BCP) unit exhibits special physical and chemical properties and is under scrutiny as a bioisostere in drug molecules . The methodologies were further utilized for appending large chromophoric porphyrin moieties onto the BCP core . This gives entry to the synthesis of multiply substituted BCP triazoles either on a modular or a one-pot basis . This work should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .
Eigenschaften
IUPAC Name |
1-iodo-3-propylbicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13I/c1-2-3-7-4-8(9,5-7)6-7/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAPIAUQGWKLSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CC(C1)(C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-3-iodobicyclo[1.1.1]pentane |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.